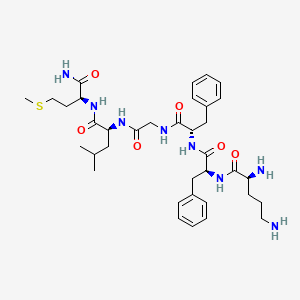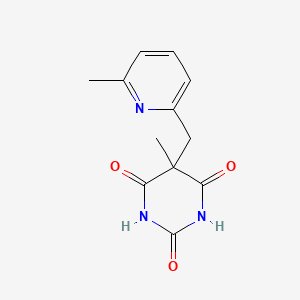
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . This specific derivative has unique properties due to the presence of the 6-methyl-2-pyridyl group.
Métodos De Preparación
The synthesis of barbituric acid derivatives typically involves the reaction of malonic acid derivatives with urea. For 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, the synthetic route may involve the alkylation of the corresponding enolate ion with an appropriate alkyl halide, followed by reaction with urea under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include alkyl halides for alkylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Barbituric acid derivatives, including 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, have numerous applications in scientific research:
Chemistry: Used as building blocks in the synthesis of heterocyclic compounds.
Biology: Studied for their interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the production of various pharmaceuticals and as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism underlies their sedative and anticonvulsant effects.
Comparación Con Compuestos Similares
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, can be compared with other barbituric acid derivatives such as:
5-ethyl-5-phenyl-barbituric acid: Known for its sedative properties.
5-allyl-5-(2-methylallyl)-barbituric acid: Another derivative with distinct pharmacological effects.
Propiedades
Número CAS |
100115-13-7 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
5-methyl-5-[(6-methylpyridin-2-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-3-5-8(13-7)6-12(2)9(16)14-11(18)15-10(12)17/h3-5H,6H2,1-2H3,(H2,14,15,16,17,18) |
Clave InChI |
KJHBWVPWCAYJQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CC2(C(=O)NC(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



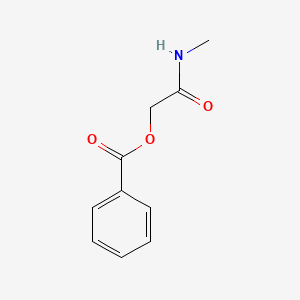
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
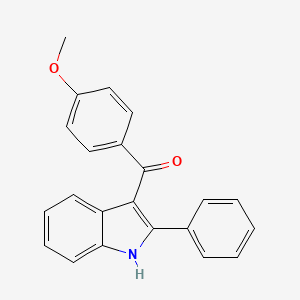
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
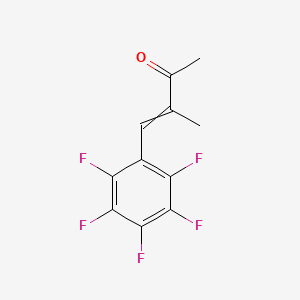

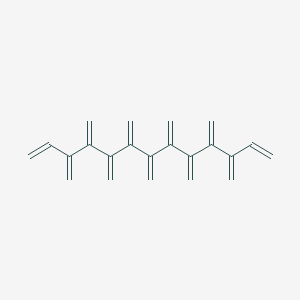
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
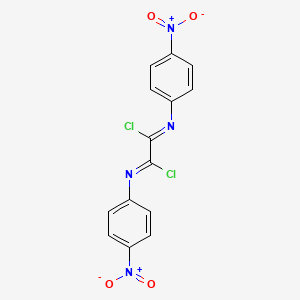
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

